Einecs 278-804-8

Description

EINECS 278-804-8 corresponds to the chemical compound isoquinoline-5-carboxylic acid (CAS 27810-64-6), a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . This compound is characterized by a fused benzene and pyridine ring system, with a carboxylic acid substituent at the 5-position. Key physicochemical properties include:

- Boiling point: Not explicitly reported, but estimated based on analogs.

- Hydrogen bond donors/acceptors: 1 donor, 3 acceptors.

- Topological polar surface area (TPSA): 50.7 Ų .

- Solubility: Moderately soluble in polar solvents like water and ethanol.

Isoquinoline-5-carboxylic acid is utilized in pharmaceutical intermediates and organic synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .

Propriétés

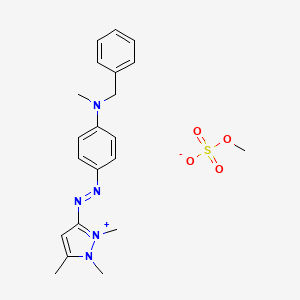

Numéro CAS |

77967-46-5 |

|---|---|

Formule moléculaire |

C20H24N5.CH3O4S C21H27N5O4S |

Poids moléculaire |

445.5 g/mol |

Nom IUPAC |

N-benzyl-N-methyl-4-[(1,2,5-trimethylpyrazol-2-ium-3-yl)diazenyl]aniline;methyl sulfate |

InChI |

InChI=1S/C20H24N5.CH4O4S/c1-16-14-20(25(4)24(16)3)22-21-18-10-12-19(13-11-18)23(2)15-17-8-6-5-7-9-17;1-5-6(2,3)4/h5-14H,15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

Clé InChI |

FAXQHWBWFZSVTO-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC(=[N+](N1C)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'oxyde de diphényl(2,4,6-triméthylbenzoyl)phosphine peut être synthétisé par réaction de l'oxyde de diphénylphosphine avec le chlorure de 2,4,6-triméthylbenzoyle. La réaction se produit généralement en présence d'une base comme la triéthylamine et d'un solvant organique comme le dichlorométhane. La réaction est effectuée à des températures contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

Dans les environnements industriels, la production d'oxyde de diphényl(2,4,6-triméthylbenzoyl)phosphine implique des réacteurs chimiques à grande échelle où les réactifs sont mélangés et autorisés à réagir dans des conditions optimisées. Le produit est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie pour atteindre la pureté requise pour ses applications .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'oxyde de diphényl(2,4,6-triméthylbenzoyl)phosphine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme photoinitiateur dans la polymérisation de monomères pour former des polymères.

Biologie : Employé dans l'étude des réactions photochimiques et de leurs effets sur les systèmes biologiques.

Médecine : Investigé pour son utilisation potentielle dans les systèmes de délivrance de médicaments et la thérapie photodynamique.

Mécanisme d'action

Le mécanisme d'action de l'oxyde de diphényl(2,4,6-triméthylbenzoyl)phosphine implique l'absorption d'énergie lumineuse, ce qui conduit à la formation d'espèces réactives telles que des radicaux libres. Ces espèces réactives initient la polymérisation des monomères, conduisant à la formation de polymères. Les cibles moléculaires du composé comprennent les doubles liaisons dans les monomères, qui sont activées par les espèces réactives pour former des chaînes de polymères.

Applications De Recherche Scientifique

Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide has a wide range of applications in scientific research:

Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers.

Biology: Employed in the study of photochemical reactions and their effects on biological systems.

Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.

Mécanisme D'action

The mechanism of action of Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide involves the absorption of light energy, which leads to the formation of reactive species such as free radicals. These reactive species initiate the polymerization of monomers, leading to the formation of polymers. The compound’s molecular targets include the double bonds in monomers, which are activated by the reactive species to form polymer chains .

Comparaison Avec Des Composés Similaires

Structural Analogs

The following compounds share structural homology with EINECS 278-804-8, differing primarily in the position of the carboxylic acid group or substituents on the isoquinoline backbone:

Key Observations :

- Positional isomerism: Isoquinoline-8-carboxylic acid (CAS 61563-43-7) exhibits nearly identical physicochemical properties but differs in biological activity due to steric effects .

- Functional group variation : Ethyl esters (e.g., CAS 407623-83-0) enhance lipophilicity, improving membrane permeability compared to carboxylic acids .

- Core structure substitution : Piperazine derivatives (e.g., CAS 40004-08-8) lack aromaticity, reducing π-π stacking interactions critical for binding to biological targets .

Functional Analogs

Compounds with overlapping applications or toxicological profiles were identified using Read-Across Structure-Activity Relationships (RASAR) models (Figure 7 in ):

Key Findings :

- Quinoline derivatives: Exhibit higher toxicity (e.g., quinoline-3-carboxylic acid, LD₅₀ 320 mg/kg) compared to isoquinoline-5-carboxylic acid (estimated LD₅₀ > 1000 mg/kg) due to enhanced bioactivation .

- Nicotinic acid : Lower toxicity but lacks the heterocyclic complexity required for kinase inhibition .

Research Implications

- Drug design : Substitution at the 5-position optimizes binding to ATP pockets in kinases, while ethyl esters improve pharmacokinetics .

- Toxicological predictions : RASAR models using PubChem 2D fingerprints (Tanimoto ≥70%) enable extrapolation of toxicity data from 1,387 labeled compounds to 33,000 EINECS substances, reducing experimental burdens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.